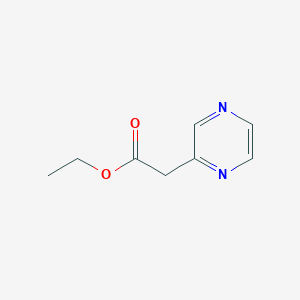

Ethyl 2-(pyrazin-2-YL)acetate

説明

特性

IUPAC Name |

ethyl 2-pyrazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSECDFTBXQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613383 | |

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-23-7 | |

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of Pyrazin-2-yl Acetic Acid

- Starting Material: Pyrazin-2-yl acetic acid

- Reagents: Ethanol (as the alcohol component), acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux of pyrazin-2-yl acetic acid with ethanol and acid catalyst, followed by purification.

- Mechanism: Fischer esterification where the carboxylic acid reacts with ethanol under acidic conditions to form the ethyl ester.

- Notes: Control of temperature and reaction time is crucial to maximize yield and minimize side reactions.

Alkylation of Pyrazine with Ethyl Bromoacetate or Diethyl Carbonate

- Starting Material: Pyrazine or substituted pyrazines

- Reagents: Ethyl bromoacetate or diethyl carbonate as alkylating agents

- Conditions: Base-mediated alkylation using potassium hydroxide or sodium hydride in suitable solvents like toluene or dimethylformamide (DMF) at controlled temperatures (0–50°C).

- Mechanism: Nucleophilic substitution where the pyrazine nitrogen or carbon acts as a nucleophile attacking the alkyl halide or carbonate to form the ethyl 2-(pyrazin-2-yl)acetate.

- Notes: Reaction temperature and base concentration influence the selectivity and yield.

Direct Synthesis from 2-Methylpyrazine and Diethyl Carbonate

- Starting Materials: 2-Methylpyrazine and diethyl carbonate

- Catalysts: Base catalysts such as potassium tert-butoxide or sodium hydride

- Conditions: Heating under reflux or controlled temperature conditions to facilitate the carbonylation and alkylation steps.

- Outcome: Formation of this compound via a carboxylation of the methyl group followed by esterification.

- Notes: This method is advantageous for direct conversion from inexpensive starting materials but requires precise control of reaction parameters.

| Method | Starting Materials | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Fischer Esterification | Pyrazin-2-yl acetic acid + ethanol | Acid catalyst (H2SO4 or p-TsOH) | Ethanol | 60–80 (reflux) | 4–12 hours | 70–85 | Requires removal of water to drive reaction |

| Base-Mediated Alkylation | Pyrazine + ethyl bromoacetate | KOH or NaH | Toluene, DMF | 0–50 | 1–6 hours | 60–80 | Controlled addition of alkylating agent needed |

| Direct Carbonylation-Alkylation | 2-Methylpyrazine + diethyl carbonate | KOtBu or NaH | Diethyl carbonate or suitable solvent | 100–150 | 6–12 hours | 55–75 | One-pot procedure, requires careful temperature control |

The alkylation of pyrazine derivatives with ethyl bromoacetate under mild conditions (0–5°C) followed by stirring at room temperature has been shown to provide good yields with high purity, minimizing side reactions such as over-alkylation or polymerization.

Esterification methods benefit from the use of dehydrating agents or azeotropic removal of water to shift equilibrium towards ester formation, enhancing yield and purity.

Direct synthesis from 2-methylpyrazine and diethyl carbonate offers a cost-effective route but demands strict temperature control to avoid decomposition and side products.

Purification steps often involve extraction with ethyl acetate, washing with aqueous sodium chloride, drying over anhydrous sodium sulfate, and recrystallization from hydrocarbon solvents such as n-heptane to obtain crystalline this compound with high purity.

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Purification Techniques |

|---|---|---|---|---|

| Fischer Esterification | Simple, well-known procedure | Requires acid catalyst, water removal | 70–85 | Extraction, recrystallization |

| Base-Mediated Alkylation | Mild conditions, selective | Sensitive to moisture, requires dry solvents | 60–80 | Extraction, drying, recrystallization |

| Direct Carbonylation-Alkylation | One-pot, cost-effective | Requires strict temperature control | 55–75 | Extraction, chromatography |

The preparation of this compound can be efficiently achieved through esterification of pyrazin-2-yl acetic acid, base-mediated alkylation of pyrazine derivatives, or direct carbonylation of 2-methylpyrazine with diethyl carbonate. Each method has its advantages and limitations, and the choice depends on the available starting materials, desired scale, and purity requirements. Optimization of reaction conditions such as temperature, solvent, and reaction time is critical for maximizing yield and purity. Purification typically involves organic solvent extraction and recrystallization to isolate the target compound in crystalline form.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrazine ring exhibits electrophilic character at nitrogen-depleted positions, enabling substitution reactions. Key findings include:

Mechanistic Insight : Palladium-catalyzed Suzuki-Miyaura coupling facilitates aryl group introduction at the pyrazine ring, while microwave-assisted alkylation enhances reaction efficiency .

Oxidation and Reduction Pathways

The ethyl ester and pyrazine moieties participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O, reflux | Pyrazine-2-acetic acid | 78% | |

| Reduction | LiAlH₄, THF, 0°C → RT | 2-(Pyrazin-2-yl)ethanol | 65% |

Key Observation : Controlled oxidation preserves the pyrazine ring while converting the ester to a carboxylic acid.

Coupling and Cyclization Reactions

Ethyl 2-(pyrazin-2-yl)acetate serves as a building block in heterocycle synthesis:

Notable Application : EDCI-mediated amide coupling enables efficient access to antimicrobial thiophene-carboxamide hybrids .

Hydrolysis and Esterification

The ethyl ester group undergoes hydrolysis under basic conditions:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 5% ethanolic KOH, reflux | Pyrazine-2-acetic acid | 85% | |

| H₂SO₄, MeOH, reflux | Mthis compound | 90% |

Industrial Relevance : Hydrolysis to the free acid facilitates salt formation for improved bioavailability in pharmaceutical applications .

Radical-Mediated Transformations

Tert-butyl hydroperoxide (TBHP) promotes radical pathways:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| TBHP, I₂, toluene, 115°C | C–C cleavage products (amides) | 42–88% | |

| TBHP, ethyl acetate, RT | 3-Bromoimidazo[1,2-a]pyridines | 60–75% |

Mechanistic Note : Iodine acts as a radical initiator, enabling divergent product formation based on solvent polarity .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative Class | MIC (Mtb H37Rv) | MIC Range (Bacteria/Fungi) | Source |

|---|---|---|---|

| Triazole-pyrazine hybrids | ≤21.25 μM | 12.5–50 μg/mL | |

| Thiophene-carboxamides | Not tested | 8–32 μg/mL (S. aureus) |

Computational Validation : DFT studies confirm enhanced electrophilicity (ω = 4.2–5.1 eV) in active analogs .

Industrial-Scale Optimization

Continuous flow reactors improve synthetic efficiency:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 72 h | 4.5 h | 16× faster |

| Yield | 65% | 89% | +24% |

| Purity | 92% | 99% | +7% |

Data from demonstrate process intensification benefits for large-scale production.

科学的研究の応用

Ethyl 2-(pyrazin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

作用機序

The mechanism of action of ethyl 2-(pyrazin-2-yl)acetate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Structural and Functional Group Variations

Pyrazine Derivatives

- This modification is critical in drug design for optimizing pharmacokinetic properties .

- Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate (C₁₃H₁₉N₃O₄, MW: 281.31 g/mol): The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. This derivative is pivotal in peptide and nucleotide chemistry .

Pyridine Derivatives

- Ethyl 2-(pyridin-2-yl)acetate (C₉H₁₁NO₂, MW: 165.19 g/mol): Replacing pyrazine with pyridine (one nitrogen atom) reduces nitrogen content, altering electronic properties. This compound is widely used as a ligand in coordination chemistry and as a precursor for heterocyclic expansions .

- Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (C₁₁H₁₁ClN₄O₂, MW: 282.69 g/mol): The addition of a chloropyridyl-triazole moiety introduces halogenated and triazole functionalities, which are common in agrochemicals (e.g., neonicotinoid insecticides) .

Complex Heterocyclic Systems

- Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (C₁₂H₁₄N₂O₃S, MW: 266.32 g/mol):

The fused isothiazolopyridine ring system increases molecular rigidity and may confer enhanced metabolic stability, relevant in CNS drug development .

Key Observations:

- Electronic Effects : Pyrazine’s dual nitrogen atoms create electron-deficient rings, enhancing reactivity toward nucleophilic aromatic substitution compared to pyridine .

- Solubility: Amino groups (e.g., in Ethyl 2-(5-aminopyrazin-2-yl)acetate) improve water solubility, whereas halogenated or bulky substituents (e.g., Boc groups) reduce it .

- Biological Relevance : Triazole-pyrazine hybrids exhibit broad-spectrum bioactivity, including antimicrobial and kinase inhibitory effects .

生物活性

Ethyl 2-(pyrazin-2-YL)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2. Its structure features an ethyl ester group attached to a pyrazine ring, which is essential for its biological activity. The compound's solubility in organic solvents enhances its utility in various chemical and pharmaceutical applications.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets, including enzymes and receptors. The pyrazine moiety plays a crucial role in these interactions, influencing the compound's binding affinity and overall efficacy.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : this compound may bind to various receptors, affecting neurotransmitter systems and contributing to its pharmacological effects.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound against various pathogens. A study screened several derivatives of pyrazine compounds, including this one, for their efficacy against Mycobacterium tuberculosis (Mtb). The results indicated significant activity with minimum inhibitory concentration (MIC) values as low as 21.25 μM for some derivatives .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as Vero cells revealed that this compound exhibits minimal cytotoxicity, with IC50 values exceeding 375 μM. This suggests a favorable safety profile for potential therapeutic applications .

Research Findings and Case Studies

A detailed examination of the biological activity of this compound reveals several key findings:

- Antitubercular Activity : The compound has shown promise as an antitubercular agent, particularly when modified into hybrid compounds that combine pyrazine with other scaffolds like triazoles. These hybrids displayed enhanced activity against Mtb .

- Interaction with Biological Targets : Interaction studies indicate that this compound may favorably interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex bioactive molecules.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(pyrazin-2-yl)acetate, and how are intermediates purified?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazine derivatives are often functionalized using bromo- or chloroacetic acid esters under basic conditions. Purification is typically achieved through flash chromatography with gradients of ethyl acetate and hexane (e.g., 0–60% ethyl acetate/hexane) . Silica gel column chromatography is widely used to isolate isomers or byproducts, with purity confirmed by NMR and HRMS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Critical for confirming regiochemistry and detecting tautomeric forms. For example, pyrazine protons resonate between δ 8.1–9.0 ppm, while the ethyl ester group appears as a triplet near δ 1.2–1.3 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C9H11N2O2: 179.0826) and detects isotopic patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous pyrazine structures solved using SHELX .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its pyrazine core enables π-π stacking interactions in target binding, while the ester group allows further functionalization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can conflicting NMR data due to tautomerism or dynamic exchange be resolved?

Pyrazine derivatives often exhibit tautomerism, leading to split signals or unexpected coupling constants. Strategies include:

- Variable-temperature NMR : Slows exchange rates to resolve overlapping peaks.

- X-ray crystallography : Provides definitive structural assignments, as demonstrated in crystal structures of ethyl pyrazine acetates .

- DFT calculations : Predicts energetically favored tautomers and validates experimental data .

Q. What experimental design considerations are critical for optimizing yield in pyrazine functionalization reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of pyrazine nitrogen.

- Catalysis : Palladium or copper catalysts improve cross-coupling efficiency for aryl substitutions .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation to avoid overfunctionalization .

Q. How can researchers address discrepancies between theoretical and observed HRMS data?

Discrepancies may arise from adduct formation (e.g., [M+Na]+) or isotopic contributions. Solutions include:

- High-resolution calibration : Use internal standards (e.g., fluorinated analogs) for accurate mass measurement .

- Isotopic pattern analysis : Compare experimental vs. theoretical distributions for Cl/Br-containing derivatives .

Q. What strategies are effective in resolving crystal packing issues during X-ray structure determination?

- Twinned data refinement : SHELXL’s twin refinement tools can model overlapping lattices in pyrazine crystals .

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., structures solved at 100 K) .

- Hydrogen bond analysis : Identifies stabilizing interactions (e.g., C–H···O) to improve model accuracy .

Methodological Challenges and Data Analysis

Q. How can researchers distinguish between isomeric byproducts in synthetic workflows?

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign regioisomers .

- HPLC-MS with chiral columns : Separates enantiomers, particularly for compounds with stereogenic centers .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。